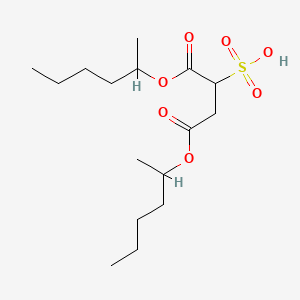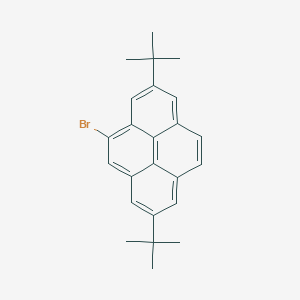![molecular formula C14H8ClF3O3 B14280923 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde CAS No. 128079-85-6](/img/structure/B14280923.png)
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro, trifluoromethyl, and phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde typically involves the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction is carried out under high temperature (130°C) and an inert atmosphere for a prolonged reaction time of 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve phase-transfer catalytic preparation technology. For instance, a crown-ether phase transfer catalyst can be used to promote the chemical reaction, with toluene used to remove water generated in the system . This method ensures high yield, increased reaction rate, and reduced environmental pollution.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzoic acid.
Reduction: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzyl alcohol.
Applications De Recherche Scientifique
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the aldehyde and chloro substituents.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains similar functional groups but has a pyrimidine core instead of a benzaldehyde core.
Uniqueness
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, including synthetic chemistry and material science.
Propriétés
Numéro CAS |
128079-85-6 |
|---|---|
Formule moléculaire |
C14H8ClF3O3 |
Poids moléculaire |
316.66 g/mol |
Nom IUPAC |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-5-9(14(16,17)18)2-4-13(11)21-10-3-1-8(7-19)12(20)6-10/h1-7,20H |
Clé InChI |
MVMPBVXFAMLEDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)



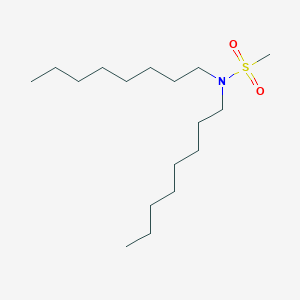
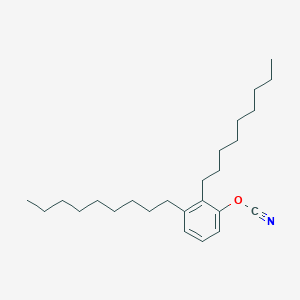
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
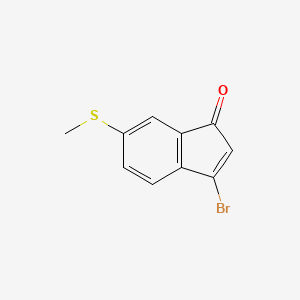
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
